Isotetradecanoic acid

描述

Nomenclature and Structural Classification within Branched-Chain Fatty Acids

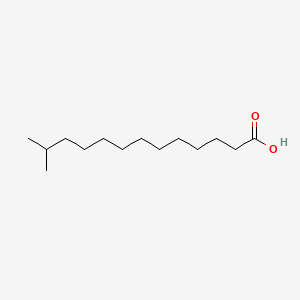

12-Methyltridecanoic acid belongs to a class of lipids known as branched-chain fatty acids (BCFAs). nih.gov Structurally, it is a fourteen-carbon fatty acid, but its carbon chain is not linear. It consists of a thirteen-carbon (tridecanoic) backbone with a methyl group (–CH₃) attached to the twelfth carbon atom. nih.gov This specific branching pattern, where the methyl group is on the penultimate carbon (the n-2 position), places it in the "iso" series of BCFAs. nih.gov

Its systematic IUPAC name is 12-methyltridecanoic acid . nih.gov However, it is frequently referred to by several synonyms in scientific literature, the most common being isomyristic acid . nih.gov The "iso-" prefix highlights its structural relation to its straight-chain isomer, myristic acid (n-tetradecanoic acid), which has a simple, unbranched 14-carbon chain. acs.orgwikipedia.org It is also commonly abbreviated as iso-C14:0 . nih.gov

Table 1: Chemical and Physical Properties of 12-Methyltridecanoic Acid

| Property | Value |

|---|---|

| IUPAC Name | 12-methyltridecanoic acid |

| Synonyms | Isomyristic acid, iso-C14:0, Aseanostatin P1 |

| Molecular Formula | C₁₄H₂₈O₂ nih.gov |

| Molecular Weight | 228.37 g/mol nih.gov |

| CAS Number | 2724-57-4 nih.gov |

| Physical State | Solid at room temperature hmdb.ca |

| Melting Point | 53 °C hmdb.ca |

| Solubility | Soluble in DMSO caymanchem.com |

Historical Context and Significance in Lipid Biochemistry

The study of fatty acids dates back to the 19th century, with the isolation of myristic acid from nutmeg in 1841 by Lyon Playfair. wikipedia.org The investigation of its branched-chain isomers, like 12-methyltridecanoic acid, followed later as analytical techniques became more sophisticated. A significant milestone was the identification of BCFAs in natural sources, such as the discovery of iso- and anteiso-fatty acids in the fats of ruminants. scispace.com For instance, 12-methyltridecanoic acid has been identified as a component of butterfat.

The significance of 12-methyltridecanoic acid in lipid biochemistry stems from its widespread presence in microorganisms and its subsequent incorporation into the food chain. It is a notable component of the cell membranes of various bacteria, including species of Bacillus, Staphylococcus, and Streptomyces. nih.govoup.comresearchgate.net In these organisms, BCFAs like isomyristic acid play a crucial role in maintaining membrane fluidity, a function often served by unsaturated fatty acids in other organisms. nih.gov

Its presence in ruminant-derived products like milk and beef is a direct consequence of the microbial activity in the rumen. acs.orgnih.gov Rumen bacteria synthesize BCFAs, which are then absorbed by the animal and incorporated into its tissues and milk fat. acs.org This makes 12-methyltridecanoic acid a natural component of the human diet. humankinetics.com

Modern research has highlighted the diverse biological activities and potential biomarker applications of this fatty acid. It is studied for its role as an energy source, its involvement in metabolic regulation, and its potential influence on inflammatory processes and cell signaling. nih.govhumankinetics.comfoodb.ca The unique structure of 12-methyltridecanoic acid continues to make it a subject of interest in understanding lipid metabolism and its impact on health. smolecule.com

Table 2: Natural Occurrence of 12-Methyltridecanoic Acid

| Source | Organism/Product Type |

|---|---|

| Bacteria | Streptomyces albus, Bacillus subtilis, Staphylococcus carnosus, Aequorivita sp. oup.comd-nb.infonih.govresearchgate.net |

| Ruminant Products | Bovine milk, Beef tallow (B1178427), Mutton tallow caymanchem.commdpi.combiomol.com |

| Marine Life | Cod liver oil, Seal oil biomol.comacs.org |

| Human | Skin surface lipids, Milk biomol.comacs.org |

Structure

3D Structure

属性

IUPAC Name |

12-methyltridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVJAABUJYRQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181694 | |

| Record name | Aseanostatin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-Methyltridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2724-57-4 | |

| Record name | Isotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aseanostatin P1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aseanostatin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanoic acid, 12-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-METHYLTRIDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1241I451J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Methyltridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

53 °C | |

| Record name | 12-Methyltridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 12 Methyltridecanoic Acid

Endogenous Biosynthesis in Biological Systems

Endogenous synthesis of 12-methyltridecanoic acid and other iso-branched-chain fatty acids (BCFAs) is a well-documented process in various organisms, including bacteria and mammals semanticscholar.orgnih.gov.

The biosynthesis of iso-branched-chain fatty acids, such as 12-methyltridecanoic acid, utilizes branched-chain amino acids (BCAAs) as primary precursors nih.govnih.gov. Specifically, the amino acid leucine (B10760876) serves as the starter molecule for the synthesis of iso-fatty acids with an even number of carbon atoms researchgate.netresearchgate.net. The initial step involves the catabolism of leucine, which provides the characteristic branched-chain primer required for fatty acid synthesis researchgate.net.

In microorganisms like bacteria, these BCFAs are major components of membrane lipids nih.gov. In mammals, the synthesis of BCFAs from BCAAs has been observed in tissues such as the skin nih.gov. The availability of leucine directly influences the production of the corresponding iso-fatty acids researchgate.net.

The conversion of leucine into a primer for fatty acid synthesis is a multi-step enzymatic process. The key enzymes and steps are outlined below:

Transamination : The process begins with the removal of the amino group from leucine, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . This reaction converts the BCAA into its corresponding branched-chain α-keto acid (BCKA) researchgate.net.

Oxidative Decarboxylation : The resulting α-keto acid undergoes irreversible oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex researchgate.netnih.gov. This step produces a branched-chain acyl-CoA primer, which for leucine is isovaleryl-CoA researchgate.net.

Chain Elongation : The isovaleryl-CoA primer is then elongated by the fatty acid synthase (FAS) system wikipedia.org. The first condensation step is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) , which has a preference for branched-chain primers semanticscholar.org. The subsequent elongation cycles involve the sequential addition of two-carbon units from malonyl-CoA, catalyzed by the multi-enzyme FAS complex, which includes ketoacyl synthase, ketoacyl reductase, hydroxyacyl dehydratase, and enoyl reductase aocs.orguomustansiriyah.edu.iq.

This series of reactions ultimately results in the formation of long-chain iso-branched fatty acids like 12-methyltridecanoic acid.

| Step | Key Enzyme(s) | Substrate | Product |

|---|---|---|---|

| 1. Transamination | Branched-chain amino acid aminotransferase (BCAT) | Leucine | Branched-chain α-keto acid (α-ketoisocaproate) |

| 2. Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase (BCKD) complex | α-ketoisocaproate | Isovaleryl-CoA (primer) |

| 3. Chain Elongation | Fatty Acid Synthase (FAS) complex | Isovaleryl-CoA, Malonyl-CoA | 12-Methyltridecanoic acid |

Exogenous Acquisition and Dietary Metabolism

In addition to endogenous synthesis, 12-methyltridecanoic acid can be obtained from dietary sources.

12-Methyltridecanoic acid is naturally present in various food products, primarily those derived from ruminants. Significant sources include:

Dairy Products : It is found in bovine milk and makes up a portion of the approximately 2% of total fatty acids in dairy fat that are branched-chain nih.govcaymanchem.com.

Ruminant Meats and Fats : It has been identified in beef tallow (B1178427) and mutton tallow caymanchem.com.

Other Animal Products : Traces have also been reported in cod liver oil caymanchem.com.

In ruminants, these BCFAs are synthesized by microorganisms within the rumen, which utilize dietary BCAAs nih.gov.

| Dietary Source Category | Specific Examples |

|---|---|

| Dairy Products | Bovine Milk, Cheese, Butter |

| Ruminant Fats | Beef Tallow, Mutton Tallow |

| Marine Oils | Cod Liver Oil |

Once ingested, dietary BCFAs are absorbed and can be metabolized by the body. Studies using cell models have shown that BCFAs are taken up by intestinal cells and can be further elongated or shortened nih.gov. The catabolism of fatty acids, including BCFAs, generally occurs in the mitochondria through the β-oxidation pathway libretexts.org. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, FADH₂, and NADH libretexts.org.

However, the methyl branch in iso-fatty acids requires specific enzymatic handling. While the general pathway is similar to that for straight-chain fatty acids, the final steps of β-oxidation for an iso-BCFA yield a branched-chain acyl-CoA (e.g., isobutyryl-CoA) instead of acetyl-CoA, which then enters specific catabolic pathways related to BCAA degradation nih.gov. Ingested 12-methyltridecanoic acid has also been shown to influence the metabolism of other nutrients, such as glucose and oleic acid, in human muscle cells researchgate.net.

Comparative Analysis of Biosynthetic Routes for Branched-Chain Fatty Acids

The biosynthesis of BCFAs varies depending on the position of the methyl group, leading to different structural families, primarily the iso and anteiso series researchgate.net.

iso-Branched-Chain Fatty Acids : As detailed for 12-methyltridecanoic acid, iso-BCFAs possess a methyl group on the penultimate (n-2) carbon researchgate.net. Their synthesis is initiated with primers derived from the amino acid leucine (for even-carbon number fatty acids) or its catabolic intermediate isovaleric acid , and valine (for odd-carbon number fatty acids) or its intermediate isobutyric acid researchgate.net.

anteiso-Branched-Chain Fatty Acids : In contrast, anteiso-BCFAs have a methyl group on the antepenultimate (n-3) carbon researchgate.net. The synthesis of this series exclusively uses primers derived from the amino acid isoleucine wikipedia.org. The catabolism of isoleucine yields 2-methylbutyryl-CoA, which serves as the starter for the FAS complex to build odd-carbon number anteiso-fatty acids wikipedia.org.

The key determinant for the type of BCFA produced is the initial primer molecule, which is directly linked to the catabolism of a specific branched-chain amino acid. The subsequent elongation process for both iso and anteiso fatty acids is carried out by the same fatty acid synthase system semanticscholar.orgwikipedia.org.

| Feature | iso-Branched-Chain Fatty Acids | anteiso-Branched-Chain Fatty Acids |

|---|---|---|

| Methyl Group Position | Penultimate (n-2) carbon | Antepenultimate (n-3) carbon |

| Primary Amino Acid Precursor(s) | Leucine, Valine | Isoleucine |

| Resulting Primer(s) | Isovaleryl-CoA, Isobutyryl-CoA | 2-Methylbutyryl-CoA |

| Example Compound | 12-Methyltridecanoic acid | 12-Methyltetradecanoic acid |

Biological Distribution and Physiological Roles of 12 Methyltridecanoic Acid

Occurrence and Abundance in Natural Biological Matrices

The distribution of 12-methyltridecanoic acid is widespread, highlighting its conserved biological relevance across different life forms. It is found in mammalian tissues and fluids, is synthesized by various microorganisms, and is present in several dietary sources.

In mammals, 12-methyltridecanoic acid is a component of various lipids and secretions. It has been identified in bovine milk, beef tallow (B1178427), and mutton tallow. caymanchem.comcaymanchem.com In humans, it is found within the triglyceride fraction of skin surface lipids. caymanchem.com The compound is also detectable in biofluids such as urine and feces, indicating its role in metabolic and excretory pathways. hmdb.ca Furthermore, it has been noted in the preorbital gland secretions of sika deer. thegoodscentscompany.com

Table 1: Detection of 12-Methyltridecanoic Acid in Mammalian Sources

| Mammalian Source | Specific Matrix / Fluid |

| Human | Skin Surface Lipids (Triglyceride fraction), Feces, Urine |

| Bovine | Milk, Tallow |

| Ovine | Mutton Tallow |

| Sika Deer | Preorbital Gland Secretions |

12-Methyltridecanoic acid is also prevalent in the microbial and marine worlds. It has been reported in bacteria such as Streptomyces, Legionella pneumophila (as a component of its lipopolysaccharide), and Bacillus subtilis. nih.govthegoodscentscompany.commoleculardepot.com The fungus Monascus purpureus is another known microbial source. nih.gov In marine ecosystems, this fatty acid has been found in cod liver oil and has been isolated from sea cucumber extracts, indicating its presence in marine food webs. caymanchem.comnih.gov

Table 2: Occurrence of 12-Methyltridecanoic Acid in Microbial and Marine Life

| Organism Type | Specific Organism / Source |

| Bacteria | Streptomyces sp., Legionella pneumophila, Bacillus subtilis |

| Fungi | Monascus purpureus |

| Marine Fauna | Sea Cucumber, Cod |

The presence of 12-methyltridecanoic acid in various food products makes it a component of the human diet. Key dietary sources include dairy products like bovine milk, dried milk, and butterfat. caymanchem.comthegoodscentscompany.commoleculardepot.com It is also found in the meat and fat of various animals, including poultry such as chicken, turkey, and duck, as well as in different types of fish. hmdb.cacaymanchem.com

Table 3: Common Dietary Sources of 12-Methyltridecanoic Acid

| Food Category | Specific Examples |

| Dairy Products | Bovine Milk, Butterfat, Dried Milk |

| Meat & Poultry | Chicken, Turkey, Duck, Emu, Goose, Pheasant, Quail |

| Fish & Seafood | Cod Liver Oil, Various Fishes |

| Animal Fats | Beef Tallow, Mutton Tallow |

Fundamental Physiological Functions

As a branched-chain fatty acid, 12-methyltridecanoic acid participates in core biological processes, primarily related to cellular structure and energy metabolism.

Fatty acids are fundamental building blocks of cellular membranes. 12-Methyltridecanoic acid is classified as a long-chain fatty acid and is found in cellular and organelle membranes, including the cell membrane and adiposomes (lipid droplets). hmdb.cafoodb.ca Branched-chain fatty acids like 12-methyltridecanoic acid can influence the fluidity and stability of the lipid bilayer. Their branched structure can disrupt the tight packing of straight-chain fatty acids, thereby increasing membrane fluidity. This modulation of membrane dynamics is crucial for the proper function of embedded proteins and for cellular processes such as signaling and transport.

12-Methyltridecanoic acid is involved in energy metabolism and serves as a source of energy. hmdb.cafoodb.ca Like other fatty acids, it can be broken down through metabolic pathways to produce ATP. It is also stored in an inert form within triglycerides, which are deposited in lipid droplets. nih.gov The presence of 12-methyltridecanoic acid in energy-rich sources like butterfat, animal tallows, and skin surface triglycerides underscores its role as a stored energy reserve. caymanchem.comthegoodscentscompany.commoleculardepot.com When required, these triglycerides are mobilized to provide the body with metabolic energy. nih.gov

Involvement in General Lipid Homeostasis and Transport of 12-Methyltridecanoic Acid

As a branched-chain fatty acid (BCFA), 12-methyltridecanoic acid is involved in the complex processes of lipid homeostasis and transport. Its unique structural properties influence its interactions with cellular machinery responsible for lipid uptake, trafficking, and metabolic regulation. While direct research on 12-methyltridecanoic acid is somewhat limited, its role can be understood within the broader context of BCFA metabolism and the general principles of fatty acid transport.

The cellular uptake and transport of long-chain fatty acids, including BCFAs like 12-methyltridecanoic acid, is a multifaceted process. It involves both passive diffusion across the cell membrane and, more significantly, protein-mediated transport. Key proteins involved in the transport of fatty acids into the cell include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs). Once inside the cell, fatty acids are typically bound to cytoplasmic fatty acid-binding proteins (FABPs), which facilitate their transport to various organelles for metabolism or storage.

A crucial aspect of the metabolic influence of BCFAs is their interaction with nuclear receptors that regulate gene expression related to lipid metabolism. Notably, branched-chain fatty acids have been identified as potential activators of peroxisome proliferator-activated receptor-alpha (PPARα). PPARα is a key transcriptional regulator of genes involved in fatty acid oxidation, transport, and peroxisomal metabolism. Activation of PPARα generally leads to a decrease in circulating lipid levels. While studies specifically detailing the binding and activation of PPARα by 12-methyltridecanoic acid are not extensively available, the established role of other BCFAs as PPARα agonists suggests a likely mechanism by which 12-methyltridecanoic acid could influence lipid homeostasis.

Once inside the cell, 12-methyltridecanoic acid can be incorporated into more complex lipid structures, such as triglycerides and phospholipids. This process is essential for energy storage and the maintenance of cell membrane integrity. The incorporation of fatty acids into triglycerides is a fundamental aspect of lipid homeostasis, providing a reservoir of metabolic energy. The specific enzymes and pathways responsible for the esterification of 12-methyltridecanoic acid into these complex lipids are presumed to be the same as those for other long-chain fatty acids, although the efficiency and preference of these enzymes for BCFAs may differ.

Detailed Research Findings on Branched-Chain Fatty Acid Lipid Metabolism

While specific data for 12-methyltridecanoic acid is sparse, research on closely related BCFAs provides valuable insights into its potential roles.

| Aspect of Lipid Metabolism | General Findings for Branched-Chain Fatty Acids (BCFAs) | Potential Implication for 12-Methyltridecanoic Acid |

|---|---|---|

| Cellular Uptake and Transport | Utilize general long-chain fatty acid transport machinery (FAT/CD36, FATPs, FABPs). Liver-FABP may be involved in peroxisomal transport. | Likely transported by the same protein-mediated systems. |

| Metabolic Regulation | Can act as activators of PPARα, a key regulator of lipid metabolism genes. | May contribute to the regulation of lipid homeostasis through PPARα activation. |

| Incorporation into Complex Lipids | BCFAs are incorporated into cellular triglycerides and phospholipids. | Expected to be a substrate for the synthesis of complex lipids for energy storage and membrane structure. |

| Eicosanoid Metabolism | The related compound, 12-methyltetradecanoic acid, has been shown to inhibit 5-lipoxygenase, an enzyme in the eicosanoid synthesis pathway. nih.gov | May have modulatory effects on inflammatory and signaling pathways related to lipid metabolism. |

Molecular and Cellular Mechanisms of Action of 12 Methyltridecanoic Acid

Interactions with Cellular Signaling Pathways

12-Methyltridecanoic acid has been identified as a modulator of critical signaling cascades that govern cellular responses to inflammatory stimuli. Its influence extends to the metabolism of eicosanoids and the activation of inflammatory signaling pathways, suggesting a potential role in regulating inflammatory processes.

Modulation of Eicosanoid Metabolism

Eicosanoids are a group of signaling molecules derived from the oxidation of 20-carbon fatty acids, which play a crucial role in inflammation. Research has demonstrated that 12-methyltetradecanoic acid (12-MTA), a closely related branched-chain fatty acid, can significantly alter the metabolic pathways of these inflammatory mediators.

Studies have shown that 12-MTA can selectively inhibit the activity of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory eicosanoids. This inhibitory action on 5-LOX is a significant aspect of the compound's mechanism of action. By targeting this enzyme, 12-MTA can effectively curtail the production of a class of molecules that are central to initiating and sustaining inflammatory responses.

A direct consequence of the inhibition of 5-lipoxygenase by 12-MTA is the reduced production of 5-hydroxyeicosatetraenoic acid (5-HETE). Research conducted on cellular models has demonstrated a significant decrease in 5-HETE levels following treatment with 12-MTA. For instance, in one study, 12-MTA was found to reduce the level of 5-HETE by 45% at a concentration of 25 µg/ml in PC3 cells nih.gov. This reduction in 5-HETE, a metabolite of 5-lipoxygenase, underscores the targeted effect of 12-MTA on this specific pathway of eicosanoid metabolism nih.gov.

Table 1: Effect of 12-Methyltetradecanoic Acid (12-MTA) on 5-HETE Production

| Cell Line | 12-MTA Concentration (µg/ml) | Reduction in 5-HETE Level |

| PC3 | 25 | 45% |

Influence on Inflammatory Signaling Cascades

Beyond its effects on eicosanoid metabolism, emerging evidence suggests that 12-methyltridecanoic acid can also influence the broader signaling networks that orchestrate the inflammatory response. This includes the regulation of pro-inflammatory cytokine expression and the modulation of key signaling pathways such as the Toll-like receptor 4 (TLR4)/NF-κB axis.

Branched-chain fatty acids (BCFAs), including 12-MTA, have been shown to modulate the expression of pro-inflammatory cytokines. However, the effects can be cell-type specific. One study investigating the effects of 12-MTA on the hepatocyte cell line HepG2 observed an increase in the mRNA levels of C-reactive protein (CRP) and interleukin-6 (IL-6) nih.gov. In contrast, other research on human intestinal epithelial cells (Caco-2) indicated that BCFAs can reduce the expression of the pro-inflammatory cytokine interleukin-8 (IL-8) when stimulated with lipopolysaccharide (LPS) researchgate.net. These findings suggest that the immunomodulatory effects of 12-methyltridecanoic acid on cytokine expression are complex and may vary depending on the cellular context.

Table 2: Observed Effects of 12-Methyltetradecanoic Acid (12-MTA) on Pro-inflammatory Markers in Different Cell Lines

| Cell Line | Marker | Effect of 12-MTA |

| HepG2 | C-reactive protein (CRP) mRNA | Increased |

| HepG2 | Interleukin-6 (IL-6) mRNA | Increased |

| Caco-2 | Interleukin-8 (IL-8) expression (LPS-stimulated) | Reduced |

The Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), is a cornerstone of the innate immune response and a critical driver of inflammation. Research on branched-chain fatty acids suggests they can influence this pathway. For instance, studies on Caco-2 cells have shown that BCFAs can lead to a reduced expression of the cell surface Toll-like receptor 4 (TLR4) researchgate.net. By downregulating TLR4, 12-methyltridecanoic acid may attenuate the cellular response to bacterial endotoxins like LPS, thereby modulating the downstream activation of NF-κB and the subsequent expression of pro-inflammatory genes. Furthermore, investigations into the effects of BCFAs on NF-κB production in intestinal epithelial cells have shown a reduction in NF-κB levels, further supporting the role of these fatty acids in modulating this key inflammatory signaling cascade researchgate.net.

Effects on Mitochondrial Function and Energy Metabolism

Current research into the direct effects of 12-methyltridecanoic acid on mitochondrial function and energy metabolism is an emerging field. While comprehensive studies specifically detailing its mechanisms are limited, the broader context of branched-chain fatty acids (BCFAs) and related medium-chain fatty acids (MCFAs) provides insight into potential interactions. BCFAs are known to be metabolized within the mitochondria through β-oxidation, contributing to the cellular energy pool. Disruptions in this metabolic process can have significant impacts on cellular bioenergetics.

Some studies have investigated the effects of structurally similar fatty acids on mitochondrial activity. For instance, the triglyceride of decanoate, tridecanoin, has been shown to improve mitochondrial metabolic functions by increasing respiration linked to ATP synthesis in isolated hippocampal mitochondria. Furthermore, in cultured astrocytes, both octanoic and decanoic acids have been observed to increase basal respiration and ATP turnover, indicating their use as fuel sources. While these findings pertain to related compounds, they suggest that 12-methyltridecanoic acid may also serve as a substrate for mitochondrial energy production. The structural differences inherent to BCFAs, such as the methyl group in 12-methyltridecanoic acid, could influence the rate and efficiency of their metabolism compared to their straight-chain counterparts, potentially leading to unique effects on mitochondrial respiration and energy output. Further research is necessary to elucidate the specific pathways and regulatory effects of 12-methyltridecanoic acid within the mitochondria.

Cellular Responses and Phenotypic Changes Induced by 12-Methyltridecanoic Acid

Induction of Apoptosis and Cell Cycle Modulation

12-Methyltridecanoic acid has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. In prostate cancer cells (PC3), treatment with 12-methyltetradecanoic acid (a closely related compound often studied alongside 12-methyltridecanoic acid) leads to morphological changes characteristic of apoptosis and is confirmed by propidium (B1200493) iodide (PI) staining. A key mechanistic insight is the significant increase in caspase-3 activity, a critical executioner caspase in the apoptotic pathway. At a concentration of 50 µg/ml, 12-methyltetradecanoic acid was found to increase caspase-3 activity by four to seven-fold compared to control cells nih.gov.

The induction of apoptosis by branched-chain fatty acids is not limited to prostate cancer. Studies on 13-methyltetradecanoic acid, another BCFA, have shown apoptosis induction in T-cell non-Hodgkin's lymphoma (T-NHL) cell lines. This process is accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. Furthermore, 13-methyltetradecanoic acid treatment can induce a concentration-dependent arrest of Jurkat cells in the G1 phase of the cell cycle, indicating an additional layer of regulation on cell proliferation. This cell cycle arrest is associated with the downregulation of AKT phosphorylation, a key signaling molecule in cell survival pathways.

| Cell Line | Compound | Effect | Key Findings |

| PC3 (Prostate Cancer) | 12-Methyltetradecanoic Acid | Induction of Apoptosis | 4-7 fold increase in caspase-3 activity at 50 µg/ml. nih.gov |

| Jurkat (T-cell Lymphoma) | 13-Methyltetradecanoic Acid | Induction of Apoptosis, Cell Cycle Arrest | Cleavage of caspase-3 and PARP; G1 phase arrest. |

Impact on Cell Proliferation and Differentiation

The induction of apoptosis and modulation of the cell cycle by 12-methyltridecanoic acid and related BCFAs directly contribute to their anti-proliferative effects. The inhibition of proliferation has been observed across a variety of cancer cell lines with IC50 values (the concentration required to inhibit the growth of 50% of cells) for 12-methyltetradecanoic acid ranging from 17.99 to 35.44 µg/ml nih.gov. One of the proposed mechanisms for this anti-proliferative activity is the inhibition of 5-lipoxygenase (5-LOX). In PC3 cells, 12-methyltetradecanoic acid was shown to reduce the level of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite of 5-LOX, by 45% at a concentration of 25 µg/ml nih.gov. The protective effect of exogenous 5-HETE against 12-methyltetradecanoic acid-induced cell death further supports the role of 5-LOX inhibition in its anti-proliferative mechanism nih.gov.

The impact of BCFAs on cell differentiation is a more complex area of study. While the primary focus of research has been on their anti-proliferative effects in cancer, the influence of fatty acids on the differentiation of normal cells is a critical aspect of cellular biology. The specific effects of 12-methyltridecanoic acid on cell differentiation pathways remain an area for future investigation.

| Compound | Cell Lines | IC50 Range (µg/ml) | Proposed Mechanism |

| 12-Methyltetradecanoic Acid | Various Cancer Cell Lines | 17.99 - 35.44 nih.gov | Inhibition of 5-lipoxygenase nih.gov |

Alterations in Microbial Motility and Virulence Factor Production

Research suggests that 12-methyltridecanoic acid and its derivatives can influence microbial processes, including virulence. In a mouse model of Pseudomonas aeruginosa-induced ocular injury, topical application of 12-methyltridecanoic acid (200 μM) was found to reduce corneal opacity. This finding indicates a potential role for this fatty acid in mitigating the pathogenic effects of P. aeruginosa, a bacterium for which virulence is a key factor in its ability to cause disease.

| Compound | Microorganism | Observed Effect | Potential Implication |

| 12-Methyltridecanoic Acid | Pseudomonas aeruginosa | Reduced corneal opacity in an ocular infection model. | Attenuation of virulence. |

| Tridecanoic Acid Methyl Ester | Enterococcus faecalis, Salmonella enterica | Disruption of cellular morphology and extracellular leakage. | Inhibition of motility and virulence factor production. |

Analytical Methodologies for the Detection and Quantification of 12 Methyltridecanoic Acid

Chromatographic Techniques

Chromatography is the cornerstone for isolating 12-methyltridecanoic acid from complex mixtures, thereby enabling its accurate measurement. The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the analytical objective, such as qualitative identification or precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely employed technique for the analysis of volatile and thermally stable compounds, including fatty acids. However, due to the low volatility of carboxylic acids, derivatization is an essential step for the successful analysis of 12-methyltridecanoic acid by GC-MS. The most common derivatization strategy is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). This is typically achieved by reaction with reagents such as boron trifluoride in methanol. The resulting methyl 12-methyltridecanoate is significantly more volatile and amenable to GC analysis.

The identification of methyl 12-methyltridecanoate is achieved by comparing its retention time and mass spectrum with that of a known standard. The electron ionization (EI) mass spectrum of methyl 12-methyltridecanoate provides a unique fragmentation pattern that is characteristic of the molecule. For quantitative analysis, a stable isotope-labeled internal standard is often employed to ensure high accuracy and precision. The methyl ester of 12-methyltridecanoic acid has been used as a standard for the quantification of its parent compound in the triglyceride fraction of human skin surface lipids.

| m/z | Relative Intensity (%) | Plausible Fragment Ion |

|---|---|---|

| 74 | 99.99 | [CH3OC(OH)=CH2]+ (McLafferty rearrangement product) |

| 55 | 26.20 | [C4H7]+ |

| 75 | 16.60 | [CH3O-C(OH)2]+ |

| 143 | 15.80 | [M-C6H13O]+ |

| 69 | 13.10 | [C5H9]+ |

Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for the analysis of less volatile and thermally labile compounds. While direct analysis of free fatty acids by LC-MS is possible, derivatization is often employed to enhance ionization efficiency and, consequently, detection sensitivity. researchgate.net A common strategy for carboxylic acids is charge-reversal derivatization, which introduces a permanently charged group into the molecule, thereby improving its response in the mass spectrometer. researchgate.net

For the analysis of 12-methyltridecanoic acid, derivatizing agents that react with the carboxylic acid moiety can be utilized. These reagents can improve chromatographic retention on reversed-phase columns and significantly enhance the signal in electrospray ionization (ESI) mass spectrometry, typically in positive ion mode. The selection of the derivatization reagent is critical and depends on the specific requirements of the assay, such as the desired level of sensitivity and the complexity of the sample matrix. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to improve the selectivity of the analysis by monitoring specific fragmentation pathways of the derivatized 12-methyltridecanoic acid.

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 12-methyltridecanoic acid, often in conjunction with chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 12-methyltridecanoic acid, both ¹H and ¹³C NMR would yield characteristic signals.

In the ¹H NMR spectrum, the protons of the two methyl groups at the 12-position would appear as a doublet, coupled to the adjacent methine proton. The methine proton itself would appear as a multiplet. The protons of the methylene (B1212753) groups along the carbon chain would resonate in a complex pattern, while the methylene group alpha to the carboxylic acid would be deshielded and appear at a distinct chemical shift.

In the ¹³C NMR spectrum, each carbon atom in the molecule would give a unique signal. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum. The two equivalent methyl carbons at the 12-position would produce a single signal, and the methine carbon at this position would also be readily identifiable. The remaining methylene carbons would have characteristic chemical shifts based on their position in the chain. A ¹³C NMR spectrum is available for methyl 12-methyltridecanoate, which can be used to infer the chemical shifts for the parent acid. nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~10-12 | ~179-181 |

| -CH2-COOH | ~2.3 | ~34 |

| -(CH2)n- | ~1.2-1.6 | ~24-30 |

| -CH(CH3)2 | ~1.5 | ~39 |

| -CH(CH3)2 | ~0.85 (d) | ~22.5 |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 12-methyltridecanoic acid would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group would also be prominent. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-2960 cm⁻¹ region. A vapor phase IR spectrum is available for the methyl ester of 12-methyltridecanoic acid, which shows the characteristic C=O stretch of the ester at a slightly higher wavenumber than the carboxylic acid. nih.gov

Ultraviolet (UV) spectroscopy is generally not a primary technique for the analysis of saturated fatty acids like 12-methyltridecanoic acid. This is because the molecule lacks a chromophore that absorbs significantly in the near-UV region (above 200 nm). The carboxylic acid group exhibits a weak n → π* transition at around 200-210 nm, which is often difficult to observe and has limited utility for identification and quantification.

Advanced Lipidomics and Metabolomics Platforms

The study of 12-methyltridecanoic acid is increasingly being integrated into the broader fields of lipidomics and metabolomics. cam.ac.uk These systems-level approaches aim to comprehensively identify and quantify all lipids and metabolites within a biological system. cam.ac.uk Advanced platforms, typically based on high-resolution mass spectrometry coupled with sophisticated chromatographic separations (such as UPLC) and powerful bioinformatics tools, are capable of detecting and measuring a vast array of molecules, including branched-chain fatty acids. creative-proteomics.comcreative-proteomics.com

In a typical lipidomics or metabolomics workflow, 12-methyltridecanoic acid would be detected along with numerous other fatty acids and lipids. nih.gov Its identification would be based on its accurate mass, retention time, and fragmentation pattern (in MS/MS experiments), often by comparison to spectral libraries. nih.gov These platforms allow for the study of how the levels of 12-methyltridecanoic acid change in response to different physiological or pathological conditions, providing insights into its metabolic pathways and biological functions. nih.gov The use of targeted and untargeted metabolomics approaches can reveal the broader metabolic context in which 12-methyltridecanoic acid operates. creative-proteomics.com

Quantitative Metabolomics for Biomarker Discovery

Quantitative metabolomics aims to measure the concentrations of numerous small molecules in biological samples to identify potential biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. Mass spectrometry (MS) and chromatography are cornerstone technologies in this field, providing the sensitivity and specificity required for complex sample analysis.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common platforms for fatty acid analysis. For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs). This allows for their separation on a GC column and subsequent detection and quantification by MS. GC-MS is a well-established and robust technique for fatty acid profiling.

LC-MS/MS offers an alternative and complementary approach. It can analyze fatty acids in their native form or after derivatization and is particularly useful for less volatile or thermally labile compounds. The coupling of liquid chromatography with tandem mass spectrometry provides high selectivity and sensitivity for the quantification of specific fatty acids in complex biological matrices like plasma or serum.

While the potential of 12-methyltridecanoic acid as a biomarker has been explored in the context of metabolic disorders, specific quantitative data linking its levels to disease states remain a subject of ongoing research. The Human Metabolome Database (HMDB) lists 12-methyltridecanoic acid as "Detected but not Quantified," indicating that while its presence in human samples is known, standardized quantitative data across different conditions are not yet widely available. hmdb.ca

Table 1: Analytical Platforms for 12-Methyltridecanoic Acid Analysis

| Analytical Platform | Principle | Derivatization | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Typically required (e.g., to FAMEs). | High resolution, established libraries for identification. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in liquid phase followed by targeted mass analysis. | Optional. | High sensitivity and specificity, suitable for a wide range of compounds. |

Challenges in Isomer-Selective Analysis

A significant challenge in the analysis of 12-methyltridecanoic acid is its differentiation from other fourteen-carbon (C14) fatty acid isomers. Branched-chain fatty acids, such as 12-methyltridecanoic acid, have the same molecular weight and often exhibit similar chromatographic behavior to their straight-chain and other branched-chain counterparts, making their individual identification and quantification difficult.

The separation of positional isomers, where the methyl group is at a different position on the carbon chain, is particularly challenging. Standard chromatographic techniques may not provide sufficient resolution to separate these closely related structures. For instance, separating 12-methyltridecanoic acid from 11-methyltridecanoic acid or other methyl-branched isomers requires highly specialized chromatographic methods.

Advanced chromatographic techniques are being developed to address these challenges. These include the use of longer capillary columns in gas chromatography with specialized stationary phases that can enhance the separation of isomers. In liquid chromatography, techniques such as reversed-phase chromatography with specific mobile phase compositions or the use of silver ion chromatography (Ag+-LC) have shown promise in separating unsaturated fatty acid isomers, and similar principles could be adapted for branched-chain fatty acids.

Furthermore, mass spectrometry techniques are being refined to better distinguish between isomers. While standard electron ionization (EI) mass spectra of fatty acid methyl esters can be very similar, techniques involving chemical ionization or more advanced tandem mass spectrometry (MS/MS) fragmentation studies can sometimes provide clues to the branching position. However, these methods often require careful optimization and may not always provide a definitive identification without authentic reference standards for each isomer.

Future Directions and Emerging Research Avenues for 12 Methyltridecanoic Acid

Elucidation of Unexplored Biological Functions and Regulatory Networks

While 12-methyltridecanoic acid is known to be a structural component of cell membranes, particularly in bacteria where it contributes to membrane fluidity and transport, its specific regulatory functions are largely unknown. bioscience.co.uk Future research will likely focus on moving beyond its structural role to uncover its involvement in cellular signaling and metabolic regulation.

Key research questions include:

Enzymatic and Protein Interactions: Iso-fatty acids have been generally identified as activators for various enzymes and as protein modifiers. bioscience.co.uk A critical area of investigation is to identify the specific enzymes and proteins that 12-methyltridecanoic acid interacts with and to characterize the functional consequences of these interactions.

Receptor Activation: A fungal lipid extract containing branched-chain fatty acids was found to activate the hepatic peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. moleculardepot.com Future studies are needed to determine if 12-methyltridecanoic acid is a direct ligand for PPARα or other nuclear receptors and to elucidate the downstream transcriptional networks it may control.

Bacterial Stress Response: Bacteria are known to alter the ratio of iso- and anteiso-fatty acids in their membranes in response to environmental stressors like heat and toxicity. bioscience.co.uk Investigating the specific signaling pathways and genetic regulatory networks that control the biosynthesis of 12-methyltridecanoic acid under stress conditions could provide insights into bacterial adaptation mechanisms.

Anti-inflammatory Pathways: The compound, identified as Aseanostatin P1, has been shown to inhibit myeloperoxidase release from human polymorphonuclear leukocytes, suggesting an anti-inflammatory role. thegoodscentscompany.com The precise molecular mechanisms and signaling pathways underlying this inhibitory effect remain to be elucidated.

Investigation of Stereoisomeric Effects and Chirality in Biological Systems

The structure of 12-methyltridecanoic acid includes a chiral center at the 12th carbon position, meaning it can exist as two distinct enantiomers, (R)-12-methyltridecanoic acid and (S)-12-methyltridecanoic acid. Biological systems are inherently chiral and often exhibit a high degree of stereospecificity, where different stereoisomers of a molecule can have vastly different biological activities. libretexts.orgnih.gov This principle is fundamental in pharmacology and biology, as stereochemistry can influence everything from receptor binding to metabolic processing. nih.gov

Currently, there is a significant gap in the literature regarding the specific biological activities of the individual enantiomers of 12-methyltridecanoic acid. Future research should prioritize the following:

Stereoselective Synthesis and Isolation: Developing methods to synthesize or isolate enantiomerically pure forms of (R)- and (S)-12-methyltridecanoic acid is a crucial first step.

Differential Biological Activity: Once isolated, the enantiomers must be tested separately to determine if the known bioactive properties, such as anti-angiogenesis and PPARα activation, are stereospecific. caymanchem.commoleculardepot.com It is plausible that one enantiomer is significantly more active than the other, or that they possess entirely different activities.

Interaction with Biological Systems: Investigating the interactions of individual enantiomers with chiral biological molecules like enzymes, receptors, and transport proteins is essential. nih.gov This could reveal, for example, whether cellular uptake mechanisms exhibit a preference for one stereoisomer, which could explain potential differences in potency. nih.gov

The table below summarizes potential research questions regarding the chirality of 12-methyltridecanoic acid.

| Research Area | Key Questions | Potential Impact |

|---|---|---|

| Stereospecific Bioactivity | Do the (R) and (S) enantiomers differ in their anti-angiogenic effects? | Identification of the more potent isomer for therapeutic development. |

| Receptor Interaction | Is the activation of PPARα stereoselective? | Understanding the structural requirements for receptor binding. |

| Cellular Transport | Do cell membrane transporters show preference for one enantiomer? | Insights into pharmacokinetics and bioavailability. |

| Natural Occurrence | What is the naturally occurring enantiomeric form in bacteria and milk? | Understanding the biosynthesis and natural role of the compound. |

Translational Research and Clinical Implications of Bioactive Properties

Initial studies have highlighted promising bioactive properties of 12-methyltridecanoic acid, particularly its anti-angiogenic effects. Topical application of the compound was shown to decrease angiogenesis and corneal opacity in mouse models of eye injury. caymanchem.com This preclinical finding opens the door for translational research aimed at developing clinical applications.

Future efforts in this area should include:

Ophthalmology: Investigating its potential as a therapeutic agent for diseases characterized by pathological angiogenesis in the eye, such as diabetic retinopathy and age-related macular degeneration.

Oncology: Exploring its utility as an anti-angiogenic agent to inhibit tumor growth and metastasis, as the formation of new blood vessels is a hallmark of cancer.

Inflammatory Diseases: Building upon its known ability to inhibit myeloperoxidase release, research could explore its efficacy in models of chronic inflammatory diseases where neutrophil activity is implicated. thegoodscentscompany.com

The transition from preclinical findings to clinical applications will require extensive investigation into its efficacy, delivery methods, and formulation for targeted therapies.

Development of Novel Derivatives and Analogs for Enhanced Efficacy

Medicinal chemistry provides a powerful approach to optimize the therapeutic potential of a lead compound. By synthesizing derivatives and analogs of 12-methyltridecanoic acid, it may be possible to enhance its efficacy, improve its pharmacokinetic profile, or reduce potential off-target effects. The methyl ester of 12-methyltridecanoic acid is a known derivative, often used for analytical purposes. caymanchem.com

Promising strategies for future research include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the alkyl chain (e.g., altering length, branching) and the carboxylic acid headgroup (e.g., converting to amides, esters, or bioisosteres). Testing these compounds would help identify the key structural features required for bioactivity.

Targeted Modifications: Based on the anti-fungal activity of other myristic acid derivatives that target N-Myristoyltransferase, analogs of 12-methyltridecanoic acid could be designed to interact with specific enzymes. mdpi.com

Improved Drug-like Properties: Modifications could be aimed at improving solubility, metabolic stability, and cell permeability to create more effective drug candidates.

Integration with Systems Biology and Multi-Omics Approaches

Systems biology offers a holistic framework for understanding the complex interactions within a biological system. nih.govbrjac.com.br By integrating multiple high-throughput "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can gain a comprehensive view of the cellular response to a specific molecule. nih.gov To date, no such integrative studies have been reported for 12-methyltridecanoic acid.

This represents a major frontier for future research:

Mechanism of Action: Treating relevant cell types (e.g., endothelial cells for angiogenesis studies) with 12-methyltridecanoic acid and subsequently performing multi-omics analysis could reveal the global changes in gene expression, protein levels, and metabolic pathways. researchgate.net This approach can uncover novel mechanisms and signaling cascades affected by the compound.

Regulatory Network Mapping: In microorganisms, combining metabolomic profiling of 12-methyltridecanoic acid levels with transcriptomic data under various conditions can help map the regulatory networks that govern its synthesis and function. frontiersin.org

Biomarker Discovery: By understanding the systemic effects of the compound, multi-omics approaches could help identify biomarkers that correlate with its bioactivity, which would be valuable for future clinical studies.

The integration of these large-scale datasets provides an unbiased, discovery-driven approach to comprehensively map the biological roles of 12-methyltridecanoic acid. nih.govnih.gov

常见问题

Q. What are the primary methodologies for identifying and quantifying 12-methyltridecanoic acid in complex biological matrices?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. Prior to analysis, lipid extraction (e.g., Folch method) and derivatization (e.g., methyl ester formation via BF₃-methanol) are required. For bacterial samples, saponification followed by solid-phase extraction (SPE) is recommended to isolate branched-chain fatty acids. Quantification relies on calibration curves using synthetic standards (e.g., ≥98% purity, GC-validated). Notably, iso-C14:0 (12-methyltridecanoic acid) can be distinguished from anteiso isomers via retention time differences and fragmentation patterns .

Q. What are the key challenges in synthesizing 12-methyltridecanoic acid with high purity?

- Answer : Synthesis requires precise control of branching at the C12 position. Common methods involve α-alkylation of fatty acid precursors or Grignard reactions with methyl halides. Challenges include:

- Byproduct formation : Competing reactions (e.g., over-alkylation) necessitate iterative purification via column chromatography or recrystallization.

- Environmental impact : High-temperature reactions and halogenated solvents (e.g., dichloromethane) require closed-loop systems to mitigate waste .

- Purity validation : Nuclear magnetic resonance (NMR) and high-resolution MS are critical to confirm structural integrity and exclude isomers like 13-methyltetradecanoic acid .

Advanced Research Questions

Q. How does 12-methyltridecanoic acid modulate bacterial membrane fluidity, and what experimental models validate this role?

- Answer : As an iso-branched fatty acid, 12-methyltridecanoic acid lowers membrane transition temperatures, enhancing fluidity under stress (e.g., heat, osmotic shock). Key models include:

- MRSA studies : In Type II–IV methicillin-resistant Staphylococcus aureus (MRSA), iso-C14:0 constitutes >30% of membrane fatty acids, as shown by GC-MS profiling. Its depletion via gene knockout (e.g., fabH mutants) reduces antibiotic resistance .

- Bacterial taxonomy : Bacillus spp. with iso-C14:0-dominated membranes exhibit distinct growth kinetics in hyperosmotic media compared to anteiso-dominated strains .

Q. How can researchers resolve contradictions in reported purification yields of synthetic 12-methyltridecanoic acid?

- Answer : Discrepancies arise from:

- Solvent polarity : Polar aprotic solvents (e.g., dimethylformamide) in esterification reactions improve yield but complicate post-synthesis SPE. Non-polar solvents (heptane) reduce side reactions but prolong reaction times .

- Catalyst choice : β-picoline vs. pyridine alters reaction efficiency by 12–18% in dextrin fatty acid ester syntheses, suggesting similar impacts on methyl-branched fatty acids .

- Validation : Cross-lab reproducibility requires standardized protocols (e.g., IUPAC guidelines) for saponification value measurements and GC retention indices .

Q. What advanced analytical techniques beyond GC-MS are suitable for studying 12-methyltridecanoic acid’s interaction with enzymes?

- Answer :

- Tandem MS (MS/MS) : Fragmentation patterns (e.g., loss of H₂O or CO₂) reveal binding sites in enzyme-ligand complexes.

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for interactions with bacterial acyltransferases .

- Molecular dynamics (MD) simulations : Predicts conformational changes in membrane-bound enzymes (e.g., FabI enoyl-ACP reductase) upon iso-C14:0 incorporation .

Q. How does 12-methyltridecanoic acid influence angiogenesis in ocular disease models, and what methodological controls are essential?

- Answer : At 200 µM, it reduces corneal neovascularization in alkaline- or Pseudomonas aeruginosa-induced murine models. Key controls include:

- Vehicle-matched groups : Ensure solvents (e.g., DMSO) do not independently affect vascular growth.

- Isoform specificity : Compare effects with anteiso-C15:0 to rule out broad fatty acid-mediated suppression.

- Histopathology : Confocal microscopy of CD31⁺ endothelial cells quantifies vessel density reduction .

Methodological Considerations

- Synthesis Optimization : Use design of experiments (DoE) to balance reaction time, temperature, and solvent polarity .

- Ecotoxicity Testing : Follow OECD guidelines for biodegradability assays, as branched fatty acids may persist in aquatic systems despite low acute toxicity .

- Data Reproducibility : Publicly archive raw GC-MS spectra and NMR assignments in repositories like MetaboLights or LipidMAPS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。